molecular formula C6H15N B1196949 N,N-Dimethylbutylamine CAS No. 927-62-8

N,N-Dimethylbutylamine

Cat. No.: B1196949
CAS No.: 927-62-8
M. Wt: 101.19 g/mol
InChI Key: DJEQZVQFEPKLOY-UHFFFAOYSA-N
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Description

N,N-Dimethylbutylamine is a tertiary amine with the molecular formula C6H15N. It is also known by other names such as butylamine, N,N-dimethyl-, and N,N-dimethyl-1-butanamine . This compound is characterized by a butyl group attached to a dimethylamino group, making it a versatile chemical used in various applications.

Future Directions

: Sigma-Aldrich: N,N-Dimethylbutylamine : Sigma-Aldrich: Application of this compound

Biochemical Analysis

Biochemical Properties

N,N-Dimethylbutylamine plays a significant role in biochemical reactions, particularly as a ligand and a modulator of enzyme activity. It interacts with various enzymes, including monoamine oxidases (MAOs) and cytochrome P450 enzymes. These interactions often involve the inhibition or modulation of enzyme activity, which can affect the metabolism of other compounds. For instance, this compound can inhibit MAOs, leading to increased levels of monoamines such as serotonin and dopamine .

Cellular Effects

This compound influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters. By inhibiting the breakdown of monoamines, this compound can enhance neurotransmitter signaling, which may impact mood, cognition, and other neurological functions. Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and degradation, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with enzymes and receptors. It binds to the active sites of MAOs, preventing the oxidation of monoamines. This inhibition is competitive, meaning that this compound competes with natural substrates for binding to the enzyme. Furthermore, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various xenobiotics and endogenous compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and efficacy may decrease in in vivo settings due to metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance neurotransmitter signaling without significant adverse effects. At higher doses, it may cause toxicity, including neurotoxic effects and disruptions in normal metabolic processes. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, necessitating careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It is metabolized by cytochrome P450 enzymes, which oxidize the compound to produce various metabolites. These metabolites can further interact with other metabolic pathways, influencing overall metabolic flux and the levels of specific metabolites. The compound’s interaction with MAOs also affects the metabolism of monoamines, leading to altered levels of neurotransmitters .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In mitochondria, it interacts with MAOs, affecting mitochondrial function and energy metabolism. The compound’s localization within these organelles is crucial for its role in modulating enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylbutylamine can be synthesized through several methods. One common method involves the alkylation of dimethylamine with butyl halides under basic conditions. The reaction typically proceeds as follows:

(CH3)2NH + C4H9X → (CH3)2NC4H9 + HX\text{(CH3)2NH + C4H9X → (CH3)2NC4H9 + HX} (CH3)2NH + C4H9X → (CH3)2NC4H9 + HX

where X is a halogen such as chlorine or bromine .

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, often using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylbutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N,N-Dimethylbutylamine exerts its effects by interacting with specific molecular structures to initiate or accelerate chemical processes. It acts as a catalyst in certain reactions, facilitating the conversion of one compound to another. Additionally, it serves as a building block for the synthesis of more complex compounds, contributing to the creation of new materials or substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethylbutylamine is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other tertiary amines. Its balance of hydrophobic and hydrophilic characteristics makes it particularly useful in various chemical and industrial applications .

Properties

IUPAC Name

N,N-dimethylbutan-1-amine
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InChI

InChI=1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DJEQZVQFEPKLOY-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(C)C
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Molecular Formula

C6H15N
Record name N,N-DIMETHYL-N-BUTYLAMINE
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DSSTOX Substance ID

DTXSID8047472
Record name N,N-Dimethylbutylamine
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Molecular Weight

101.19 g/mol
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Physical Description

N,n-dimethyl-n-butylamine appears as a clear liquid with an ammonia-like odor. Ingestion may irritate or burn the mouth, throat, esophagus and stomach. May cause nausea, vomiting and diarrhea. Inhalation of vapors may irritate the respiratory system and cause pulmonary edema. Contact with the skin may cause burns. Eye contact may cause corrosion to the eyes and contact with the vapor may temporarily blur vision. Vapors heavier than air and may travel considerable distance to a source of ignition and flash back., Clear liquid with an ammoniacal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name N,N-DIMETHYL-N-BUTYLAMINE
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Record name N,N-Dimethylbutylamine
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Vapor Pressure

45.5 [mmHg]
Record name N,N-Dimethylbutylamine
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CAS No.

927-62-8
Record name N,N-DIMETHYL-N-BUTYLAMINE
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Record name 1-(N,N-Dimethylamino)butane
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Record name N,N-Dimethylbutylamine
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Record name 1-Butanamine, N,N-dimethyl-
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Record name N,N-Dimethylbutylamine
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Record name N,N-dimethylbutylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of N,N-Dimethylbutylamine and what are some of its key physicochemical properties?

A1: this compound is a tertiary amine with the molecular formula C6H15N and a molecular weight of 101.19 g/mol. While specific spectroscopic data is not extensively covered in the provided research, its structure consists of a butyl chain with two methyl groups attached to the nitrogen atom.

Q2: How is this compound used in the context of oligonucleotide analysis?

A2: this compound plays a crucial role as an ion-pairing reagent in reversed-phase liquid chromatography coupled with mass spectrometry (LC/MS) for analyzing oligonucleotides. [, ] This technique is essential for quality control of synthetic oligonucleotides. [] Researchers are continually seeking optimal ion-pairing reagents for enhanced separation and detection sensitivity. [, ] Studies have shown that this compound, in conjunction with other mobile phase components like hexafluoroisopropanol, effectively improves chromatographic resolution and mass detection for various oligonucleotide lengths. [, ] The choice of this compound concentration and counter anion significantly impacts the separation efficiency for different oligonucleotide types, including sequence isomers and positional isomers. []

Q3: Can you explain the application of this compound in the synthesis of nanoparticles and its role in their degradation?

A3: this compound is employed in the quaternization of bromomethyl groups within the core of star-shaped nanoparticles synthesized from a multifunctional diblock copolymer. [] This quaternization introduces ammonium groups into the nanoparticle core, influencing their degradation properties. These nanoparticles exhibit dual degradation capabilities. [] Firstly, they are biodegradable due to the hydrolysis of the poly(ester-carbonate) core. [] Secondly, the presence of redox-sensitive disulfide crosslinkers, introduced during the nanoparticle synthesis using propargyl 3,3′-dithiopropionate, allows for the dissociation of nanoparticles into free block copolymers in the presence of 1,4-dithiothreitol (DTT). [] This dual degradation mechanism makes these nanoparticles potentially suitable for controlled drug and gene delivery applications. []

Q4: How does this compound function as a catalyst in organic synthesis?

A4: this compound has demonstrated catalytic activity in the tosylation and mesylation of primary alcohols. [] Specifically, it acts as an effective amine catalyst alongside potassium hydroxide (KOH) in a water-solvent method, promoting the reaction between primary alcohols with p-toluenesulfonyl chloride and methanesulfonyl chloride, respectively. [] This method offers a green chemical process due to the use of water as the solvent and the catalytic nature of this compound. []

Q5: Are there any studies exploring the interactions between this compound and silicon surfaces?

A5: Yes, research utilizing X-ray photoelectron spectroscopy, Fourier transform infrared spectroscopy, and scanning tunneling microscopy has investigated the interactions between this compound and silicon (001) surfaces. [] The studies concluded that this compound, being a tertiary alkylamine, forms stable dative-bonded adducts on the silicon surface. [] This interaction is characterized by a high N(1s) binding energy of 402.2 eV, indicating electron transfer from the nitrogen atom of this compound to the silicon surface. []

Q6: How is this compound used to study weak hydrogen bonding interactions?

A7: this compound plays a crucial role in investigating intramolecular C-H---N hydrogen bonding through nuclear magnetic resonance (NMR) spectroscopy, specifically focusing on cross-correlated relaxation studies. [] These studies utilize this compound as a model compound to understand the influence of weak hydrogen bonding on chemical shift anisotropy (CSA) tensors. [] By analyzing the CSA orientation parameters, researchers gained insights into the strength and orientation of the C-H---N hydrogen bond in this compound. [] The research provided evidence for the existence of weak hydrogen bonds and their impact on molecular properties. []

Q7: What are the implications of this compound's conformational characteristics on its applications?

A8: While specific details regarding the conformational characteristics of this compound are not extensively discussed in the provided research excerpts, understanding the conformational behavior of molecules like this compound is crucial for comprehending their interactions in various applications. [] For instance, in its role as an ion-pairing reagent in oligonucleotide analysis, the conformational flexibility of this compound may influence its binding affinity to different oligonucleotide structures, impacting separation efficiency. [, ]

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